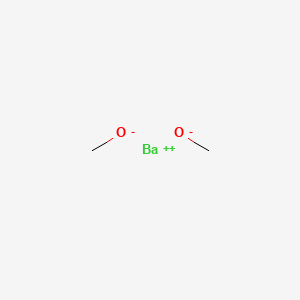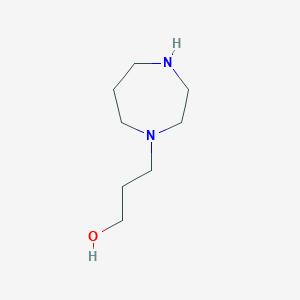
4-tert-Butylbenzoic anhydride
Vue d'ensemble
Description
4-tert-Butylbenzoic anhydride is an organic compound with the molecular formula C22H26O3. It is derived from 4-tert-butylbenzoic acid and is characterized by the presence of an anhydride functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-tert-Butylbenzoic anhydride can be synthesized through the dehydration of 4-tert-butylbenzoic acid. The reaction typically involves the use of dehydrating agents such as acetic anhydride or phosphorus pentoxide. The reaction conditions often include heating the mixture to facilitate the removal of water and promote the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where 4-tert-butylbenzoic acid is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired anhydride from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butylbenzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride can be hydrolyzed to yield 4-tert-butylbenzoic acid.
Acylation: It can act as an acylating agent in reactions with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of bases or acids can be used to hydrolyze the anhydride.
Acylation: Reagents such as alcohols, amines, and thiols are used in the presence of catalysts like pyridine or triethylamine.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products Formed
Hydrolysis: 4-tert-Butylbenzoic acid.
Acylation: Corresponding esters, amides, and thioesters.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-tert-Butylbenzoic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates.
Industry: The anhydride is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-tert-Butylbenzoic anhydride involves its reactivity as an acylating agent. The anhydride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as alcohols, amines, and thiols. This leads to the formation of esters, amides, and thioesters, respectively. The aromatic ring can also undergo electrophilic substitution reactions, where the tert-butyl group can influence the reactivity and orientation of the substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic anhydride: Lacks the tert-butyl group, making it less sterically hindered.
4-tert-Butylbenzoic acid: The precursor to the anhydride, lacking the anhydride functional group.
Pivalic anhydride: Contains a tert-butyl group but differs in the structure of the acid component.
Uniqueness
4-tert-Butylbenzoic anhydride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
(4-tert-butylbenzoyl) 4-tert-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDPRVYYZZUPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566143 | |
| Record name | 4-tert-Butylbenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22201-45-2 | |
| Record name | 4-tert-Butylbenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-TERT-BUTYLBENZOIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1626596.png)










